molecular formula C8H9NO4 B3043397 5-Ethoxy-2-nitrophenol CAS No. 857629-22-2

5-Ethoxy-2-nitrophenol

Cat. No. B3043397
CAS RN: 857629-22-2
M. Wt: 183.16 g/mol
InChI Key: LMPRZATUSVYQTE-UHFFFAOYSA-N
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Description

5-Ethoxy-2-nitrophenol is a chemical compound with the molecular formula C7H7NO4 . It is also known by its systematic name, 2-nitro-5-ethoxyphenol . The compound consists of a phenolic ring substituted with a nitro group (-NO2) at the 2-position and an ethoxy group (-OCH2CH3) at the 5-position. Its molecular weight is approximately 169.13 g/mol .


Synthesis Analysis

The synthesis of 5-Ethoxy-2-nitrophenol involves the reaction of 2-nitrophenol with an ethoxy group (usually derived from ethanol or ethyl bromide). The reaction typically occurs under acidic conditions. The mechanism may vary depending on the specific synthetic route employed. Researchers have reported various methods for its preparation, including nitration of 2-ethoxyphenol or ethylation of 2-nitrophenol .


Physical And Chemical Properties Analysis

  • Melting Point : The compound has a melting point range of 92-94°C .

Scientific Research Applications

Synthesis Optimization

  • Optimization of Synthesis : The synthesis of 2-ethoxy-4-nitrophenol, a close relative of 5-ethoxy-2-nitrophenol, was optimized using various nitrification schemes, with Ferric nitrate identified as the optimal catalyst for nitrification. This research is crucial in improving the yield and efficiency of producing related nitrophenol compounds (Hao, Xiao, & Wang, 2013).

Environmental Sensitivity and Protein Reagents

  • Protein Reagents Sensitivity to Environment : Studies have shown the sensitivity of protein reagents, like 2-methoxy-5-nitrobenzyl bromide (similar in structure to 5-ethoxy-2-nitrophenol), to environmental changes. This sensitivity can be utilized in examining properties of enzymes interacting with substrates, enhancing the understanding of enzyme dynamics (Horton, Kelly, & Koshland, 1965).

Degradation and Environmental Contamination

  • Degradation of Environmental Contaminants : A study on Rhodococcus opacus SAO101 identified a gene cluster responsible for degrading p-nitrophenol, a compound similar to 5-ethoxy-2-nitrophenol, suggesting potential biotechnological applications in mitigating environmental contamination by nitrophenolic compounds (Kitagawa, Kimura, & Kamagata, 2004).

Toxicity and Anaerobic Systems

  • Effects on Anaerobic Systems : Nitrophenols, including compounds like 5-ethoxy-2-nitrophenol, have been studied for their toxic effects on methanogenic systems crucial in waste management and biogas production. Understanding their toxicity is essential for managing their impact on environmental and industrial processes (Haghighi Podeh, Bhattacharya, & Qu, 1995).

Photocatalytic Activity

  • Enhanced Photocatalytic Efficiency : Research has demonstrated that modifying TiO2 with metalloporphyrins significantly enhances its photocatalytic efficiency in degrading nitrophenol compounds, suggesting potential applications in environmental cleanup and wastewater treatment (Sun et al., 2011).

Chemical Reactions and Degradation Mechanisms

  • Degradation Pathways : Studies have explored the initial steps in the degradation of chloro-nitrophenol compounds, providing insights into the chemical reactions and mechanisms involved in breaking down nitrophenolic pollutants in the environment (Schenzle et al., 1999).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Schiff bases derived from nitrophenol compounds have shown promising results as corrosion inhibitors for metals in acidic environments, which could have significant applications in industrial maintenance and protection (Pandey et al., 2017).

Optical Properties

  • Optical Properties : The linear and nonlinear optical properties of nitrophenol derivatives have been investigated, revealing potential applications in photonic and optoelectronic devices (Nagasawa et al., 1993).

Future Directions

: Sigma-Aldrich: 5-Methoxy-2-nitrophenol

properties

IUPAC Name

5-ethoxy-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPRZATUSVYQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-2-nitrophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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